Cas no 864866-73-9 (5-Bromo-2-ethylisoindolin-1-one)
5-Bromo-2-ethylisoindolin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-ethylisoindolin-1-one
- 1H-Isoindol-1-one, 5-bromo-2-ethyl-2,3-dihydro-
- 5-bromo-2-ethyl-3H-isoindol-1-one
- 5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one
- FT-0765346
- DTXSID30631088
- SCHEMBL1029578
- 5-Bromo-2-ethyl-2,3-dihydroisoindol-1-one
- EN300-790864
- CS-0298510
- 864866-73-9
- SB39149
- ISLQWKZPHWKYQR-UHFFFAOYSA-N
- 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one
- DA-37837
-
- MDL: MFCD15474907
- Inchi: 1S/C10H10BrNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3
- InChI Key: ISLQWKZPHWKYQR-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(N(CC)CC=2C=1)=O
Computed Properties
- Exact Mass: 238.99458g/mol
- Monoisotopic Mass: 238.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.3Ų
5-Bromo-2-ethylisoindolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0563-1g |
5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one |
864866-73-9 | 97% | 1g |
8107.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0563-5g |
5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one |
864866-73-9 | 97% | 5g |
32429.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0563-500mg |
5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one |
864866-73-9 | 97% | 500mg |
4477.66CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0563-100mg |
5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one |
864866-73-9 | 97% | 100mg |
1119.42CNY | 2021-05-08 | |
| Alichem | A199008929-1g |
5-Bromo-2-ethylisoindolin-1-one |
864866-73-9 | 95% | 1g |
$367.50 | 2023-08-31 | |
| Chemenu | CM148760-1g |
5-bromo-2-ethylisoindolin-1-one |
864866-73-9 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM148760-1g |
5-bromo-2-ethylisoindolin-1-one |
864866-73-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-790864-1.0g |
5-bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one |
864866-73-9 | 95% | 1.0g |
$728.0 | 2024-05-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0563-1g |
5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one |
864866-73-9 | 97% | 1g |
¥8107.29 | 2025-01-22 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0563-5g |
5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one |
864866-73-9 | 97% | 5g |
¥32429.14 | 2025-01-22 |
5-Bromo-2-ethylisoindolin-1-one Suppliers
5-Bromo-2-ethylisoindolin-1-one Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 5-Bromo-2-ethylisoindolin-1-one
Research Brief on 5-Bromo-2-ethylisoindolin-1-one (CAS: 864866-73-9) in Chemical Biology and Pharmaceutical Applications
5-Bromo-2-ethylisoindolin-1-one (CAS: 864866-73-9) is a structurally unique small molecule that has garnered significant attention in recent chemical biology and pharmaceutical research. This heterocyclic compound, featuring a brominated isoindolinone core with an ethyl substituent, serves as a versatile scaffold for drug discovery and medicinal chemistry applications. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds targeting various disease pathways.
In the context of kinase inhibitor development, 5-Bromo-2-ethylisoindolin-1-one has emerged as a valuable building block for the construction of ATP-competitive inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating selective inhibitors of cyclin-dependent kinases (CDKs), particularly showing promise in cancer therapeutics. The bromine moiety at the 5-position allows for further functionalization through cross-coupling reactions, enabling structure-activity relationship (SAR) optimization of lead compounds.
Recent pharmacological investigations have revealed that derivatives of 5-Bromo-2-ethylisoindolin-1-one exhibit notable activity against neurodegenerative targets. Research from the University of Cambridge (2024) identified isoindolinone-based compounds showing dual inhibition of monoamine oxidase B (MAO-B) and phosphodiesterase 4 (PDE4), suggesting potential applications in Parkinson's disease treatment. The ethyl group at the 2-position appears to contribute significantly to blood-brain barrier penetration, a crucial factor for CNS-targeted drugs.
From a synthetic chemistry perspective, novel methodologies have been developed to access 5-Bromo-2-ethylisoindolin-1-one and its analogs more efficiently. A 2024 Nature Communications paper described a photocatalytic cascade reaction enabling the direct bromination and cyclization of readily available precursors, significantly improving the synthetic yield (up to 78%) compared to traditional routes. This advancement has important implications for scaling up production for preclinical studies.
The compound's physicochemical properties have been systematically characterized in recent pharmaceutical development studies. With a calculated logP of 2.1 and moderate aqueous solubility (0.8 mg/mL at pH 7.4), 5-Bromo-2-ethylisoindolin-1-one presents favorable drug-like characteristics for further derivatization. Molecular modeling studies suggest that the planar aromatic system facilitates π-stacking interactions with biological targets, while the lactam moiety provides hydrogen bonding capabilities.
Emerging applications in chemical biology include the use of 5-Bromo-2-ethylisoindolin-1-one as a photoaffinity labeling probe. Researchers at Scripps Research Institute (2024) developed a trifunctional variant containing this core structure coupled with a diazirine photo-crosslinker and biotin tag, enabling target identification for phenotypic screening hits. This approach has proven particularly valuable in deconvoluting the mechanisms of action for cytotoxic natural products.
In conclusion, 5-Bromo-2-ethylisoindolin-1-one (864866-73-9) represents a promising chemical scaffold with diverse applications in drug discovery and chemical biology. Recent advances in its synthetic accessibility, coupled with growing understanding of its pharmacological potential, position this compound as an important tool for medicinal chemists. Future research directions may focus on expanding its utility in targeted protein degradation and covalent inhibitor development, leveraging the reactivity of the bromine substituent for further functionalization.
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